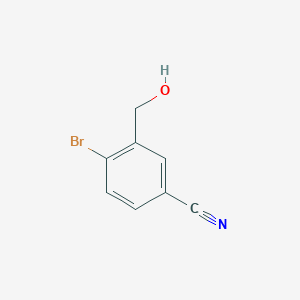

4-Bromo-3-(hydroxymethyl)benzonitrile

描述

Significance of Nitrile and Halogenated Aromatic Scaffolds in Chemical Sciences

The nitrile group is a cornerstone in organic synthesis due to its unique electronic nature and reactivity. As a potent electron-withdrawing group, it influences the reactivity of the aromatic ring and participates in a wide array of chemical transformations. Nitriles are precursors to a variety of other functional groups, including amines, amides, and carboxylic acids. In medicinal chemistry, the nitrile group is often incorporated into drug candidates to enhance their binding affinity to target proteins through hydrogen bonding, polar interactions, and covalent interactions. Furthermore, it can serve as a bioisostere for other functional groups like carbonyls and halogens, and its introduction can block metabolically labile sites, thereby improving the metabolic stability of drug molecules.

Halogenated aromatic scaffolds, particularly those containing bromine and chlorine, are of paramount importance in synthetic and medicinal chemistry. The presence of a halogen atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. Halogen atoms can also influence the physicochemical properties of molecules, such as lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) profiles. In drug design, halogens can participate in halogen bonding, a type of non-covalent interaction with biological targets that can enhance binding affinity and selectivity. A significant number of blockbuster drugs contain halogen atoms, highlighting their importance in the pharmaceutical industry. For instance, in 2021, 14 of the 50 molecules approved by the FDA contained halogens. nih.govpharmaexcipients.com

Overview of Benzonitrile (B105546) Derivatives in Contemporary Research

Benzonitrile derivatives are extensively investigated in contemporary research, with applications spanning from pharmaceuticals to materials science. In the pharmaceutical arena, the benzonitrile moiety is a key structural feature in numerous therapeutic agents. For example, it is present in inhibitors of xanthine (B1682287) oxidase for the treatment of gout and in various anticancer and antimicrobial agents. nih.gov The ability of the nitrile group to interact with biological targets makes it a valuable component in the design of enzyme inhibitors and receptor modulators.

In the field of materials science, benzonitrile derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs). rsc.orgbohrium.comrsc.org The electron-accepting nature of the benzonitrile unit makes it a suitable component in donor-acceptor type molecules that exhibit thermally activated delayed fluorescence (TADF). rsc.orgbohrium.comrsc.org These materials are crucial for the development of highly efficient and stable blue OLEDs, which are essential for next-generation displays and lighting. bohrium.com The photophysical properties of benzonitrile derivatives can be finely tuned by modifying the substituents on the aromatic ring, allowing for the development of materials with specific emission characteristics. rsc.org

Structural and Functional Context of 4-Bromo-3-(hydroxymethyl)benzonitrile

This compound is a trifunctional aromatic compound that embodies the key features of the aforementioned scaffolds. Its structure is centered on a benzonitrile core, with a bromine atom at the 4-position and a hydroxymethyl group (-CH₂OH) at the 3-position. This specific arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis.

The bromine atom serves as a key site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups to build more complex molecular frameworks. The nitrile group, with its electron-withdrawing properties, influences the reactivity of the aromatic ring and can be transformed into other nitrogen-containing functionalities. The hydroxymethyl group provides a site for further modifications such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion into a leaving group for nucleophilic substitution reactions.

A notable application of this compound is its use as a key intermediate in the synthesis of the pharmaceutical agent Crisaborole (B606811). google.comgoogle.com Crisaborole is a non-steroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis. wikipedia.org The synthesis of Crisaborole involves the utilization of the bromine and hydroxymethyl functionalities of this compound to construct the final benzoxaborole structure. google.comgoogle.com

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| CAS Number | 90110-98-8 |

| Physical Form | Solid |

| Storage Temperature | Room Temperature, Sealed in dry |

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆, 300 MHz) δ | 9.64 (brs, 1H), 7.27 (d, 1H), 7.01 (d, 1H), 6.60 (dd, 1H), 5.37 (brs, 1H), 4.41 (s, 2H) epo.org |

| ¹³C NMR (DMSO-d₆, 300 MHz) δ | 157.5, 142.4, 132.9, 115.9, 115.6, 109.4, 63.0 epo.org |

| IR (cm⁻¹) of related benzonitriles | The C≡N stretching vibration in benzonitrile derivatives typically appears in the range of 2220-2240 cm⁻¹. orientjchem.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEWOMLQLUYQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696094 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905710-66-9 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Hydroxymethyl Benzonitrile

Reduction-Based Approaches

Reduction-based syntheses are a common and effective route to 4-bromo-3-(hydroxymethyl)benzonitrile. These methods typically involve the conversion of the formyl group of a precursor molecule into a hydroxymethyl group.

The most direct reduction-based method utilizes 4-bromo-3-formylbenzonitrile (B1291470) as the starting material. The aldehyde functionality is selectively reduced to a primary alcohol, yielding the desired product.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. chemicalbook.com A typical procedure involves dissolving 4-bromo-3-formylbenzonitrile in a protic solvent, such as methanol (B129727). chemicalbook.com Sodium borohydride is then added in portions, and the reaction is stirred at a controlled temperature, often 0 °C, for a short period. chemicalbook.com The reaction is subsequently quenched, and the product is isolated and purified. This method is known for its high efficiency, often resulting in excellent yields of the target compound. chemicalbook.com

A specific experimental example involves the treatment of 4-bromo-3-formylbenzonitrile (1 g, 4.7 mmol) in methanol (10 mL) with sodium borohydride (0.18 g, 4.7 mmol) added in portions. chemicalbook.com The mixture is stirred at 0 °C for 30 minutes. chemicalbook.com After quenching with a saturated ammonium (B1175870) chloride solution, the product is extracted and purified, providing this compound as a white solid in 90% yield. chemicalbook.com

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-3-formylbenzonitrile | chemicalbook.com |

| Reagent | Sodium Borohydride (NaBH₄) | chemicalbook.com |

| Solvent | Methanol (MeOH) | chemicalbook.com |

| Temperature | 0 °C | chemicalbook.com |

| Reaction Time | 30 minutes | chemicalbook.com |

| Yield | 90% | chemicalbook.com |

While sodium borohydride is highly effective, other reducing agents can also be employed. The Meerwein-Ponndorf-Verley (MPV) reduction offers a notable alternative. alfa-chemistry.comwikipedia.org This reaction uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. alfa-chemistry.comwikipedia.org A key advantage of the MPV reduction is its exceptional chemoselectivity; it can reduce aldehydes and ketones without affecting other sensitive functional groups, including halogens, nitro groups, or carbon-carbon double bonds. alfa-chemistry.com This makes it particularly suitable for a substrate like 4-bromo-3-formylbenzonitrile, where the bromo substituent must remain intact.

Other powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are generally considered too reactive for this specific transformation. chemguide.co.uk While LiAlH₄ can readily reduce aldehydes, its lower chemoselectivity could lead to unwanted side reactions, potentially affecting the nitrile or bromo groups. Therefore, milder and more selective agents are preferred.

Achieving high yield and purity in the reduction of 4-bromo-3-formylbenzonitrile hinges on the careful control of several reaction parameters. Based on the successful sodium borohydride-mediated synthesis, key factors have been identified. chemicalbook.com

Temperature: Maintaining a low temperature, specifically 0 °C, is crucial. chemicalbook.com This helps to control the reaction rate and minimize the formation of byproducts, thus enhancing the purity of the final product.

Stoichiometry: The use of equimolar amounts of the substrate and the reducing agent (a 1:1 molar ratio) has been shown to be effective, leading to a high conversion rate without the need for a large excess of the reagent. chemicalbook.com

Solvent: Methanol serves as an excellent solvent, effectively dissolving the starting material and the reagent while also participating in the reaction mechanism as a proton source during the workup phase. chemicalbook.com

Reagent Addition: The portion-wise addition of sodium borohydride helps to manage the exothermic nature of the reaction and maintain better control over the process. chemicalbook.com

Adherence to these optimized parameters has been demonstrated to produce this compound in yields as high as 90%. chemicalbook.com

Reduction of 4-Bromo-3-formylbenzonitrile

Halogenation-Based Approaches

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing benzonitrile (B105546) ring that already contains the hydroxymethyl group.

This approach involves the direct bromination of 3-(hydroxymethyl)benzonitrile via an electrophilic aromatic substitution reaction. The success of this method is highly dependent on the directing effects of the substituents on the benzene (B151609) ring. The hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho, para-director, while the cyano group (-CN) is a strong deactivating group and a meta-director.

Catalytic Systems for Selective Bromination

The synthesis of this compound can be achieved through the selective bromination of 3-(hydroxymethyl)benzonitrile. This process involves an electrophilic aromatic substitution, where a catalyst is crucial for directing the bromine atom to the desired position on the aromatic ring. A general approach involves dissolving the precursor, 3-(hydroxymethyl)benzonitrile, in an organic solvent like dichloromethane. A brominating agent, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), is then added in a controlled manner.

The use of a catalyst is essential to facilitate selective bromination at the 4-position, which is para to the hydroxymethyl group and meta to the nitrile group. The reaction conditions, including stoichiometry, temperature, and catalyst loading, must be carefully controlled to optimize the yield and prevent the formation of unwanted isomers or polybrominated products.

One-Pot Synthetic Strategies

One-pot syntheses are highly efficient procedures where reactants undergo successive chemical reactions in a single reactor, avoiding the lengthy process of isolating and purifying intermediate compounds. This approach is particularly valuable for improving reaction efficiency and yield.

Multi-Step Conversions from Precursors

A prevalent and high-yielding method for synthesizing this compound is not a one-pot bromination but rather the reduction of a brominated precursor, 4-bromo-3-formylbenzonitrile . This specific conversion can be accomplished with high efficiency. chemicalbook.com The reaction involves dissolving 4-bromo-3-formylbenzonitrile in methanol and cooling the solution to 0 °C. Sodium borohydride (NaBH₄) is then added in portions, and the mixture is stirred for approximately 30 minutes to yield the final product. chemicalbook.com This method has been reported to achieve a yield of around 90%. chemicalbook.com

Table 1: Reduction of 4-Bromo-3-formylbenzonitrile

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

This table outlines the reaction conditions for the synthesis of this compound from its formyl precursor, based on documented laboratory procedures. chemicalbook.com

While not a direct synthesis of the target compound, related multi-step, one-pot strategies are used for complex molecules that utilize similar precursors. For instance, a process for preparing a precursor to the pharmaceutical crisaborole (B606811) involves the reaction of 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile . google.com This reaction highlights the utility of these precursors in building complex molecular architectures that may incorporate the this compound moiety. google.com

Considerations for Industrial Scale Synthesis

Scaling up the synthesis of substituted benzonitriles from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, and process efficiency. google.com

Key factors for industrial production include:

Heat Management : Many synthetic reactions, particularly those involving aromatic compounds, are exothermic. On a large scale, efficient heat transfer is crucial to prevent runaway reactions, which can lead to decreased yields and catalyst degradation. google.com

Catalyst Selection and Longevity : Industrial processes favor robust catalysts that maintain high activity and selectivity over extended periods. For related processes like the ammoxidation of toluene (B28343) to produce benzonitrile, mixed transition metal oxides are used. medcraveonline.com The specific composition of these catalysts is vital for performance.

Reactor Design : The choice of reactor is critical. For instance, in some industrial preparations of brominated aromatics, a fluidized-bed reactor is preferred over a fixed-bed reactor because it allows for better control of reaction heat.

Process Type : Continuous flow processes are often favored over batch processes for large-scale manufacturing. Continuous flow offers better control over reaction parameters, leading to improved selectivity, safety, and efficiency. nih.gov

Addressing Reproducibility and Quality Control in Synthesis

Ensuring the consistency and quality of synthetic products is paramount in chemical manufacturing. Reproducibility is influenced by several factors, from the quality of raw materials to the stability of the catalyst.

Impact of Reagent Purity and Solvent Quality

The presence of water, for example, can be detrimental in reactions that are sensitive to moisture. Therefore, the use of anhydrous (dry) solvents is often specified in synthetic protocols to ensure reproducibility. scientificupdate.com Similarly, the quality of brominating agents like N-bromosuccinimide (NBS) should be verified before use, as impurities can affect the reaction's course. scientificupdate.com

Catalyst Variability and Standardization Protocols

In catalytic reactions, the catalyst's performance is a critical variable. For electrophilic aromatic substitutions, the function of the catalyst is to generate the active electrophile that reacts with the aromatic ring. libretexts.org Variations in the catalyst's preparation, composition, or physical state can lead to inconsistencies in reaction rates and product selectivity.

For industrial-scale operations, establishing strict standardization protocols for catalysts is essential. This includes defining the precise elemental composition, particle size, and surface area of the catalyst to ensure consistent performance from batch to batch. In zeolite-catalyzed reactions, for instance, the specific structure and active sites within the zeolite framework are crucial for stabilizing intermediates and guiding the reaction pathway. acs.org Without such standardization, achieving reproducible yields and product quality on a large scale would be challenging.

Analytical Method Validation for Purity Assessment

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. omicsonline.org For a compound such as this compound, which serves as a key intermediate in the synthesis of more complex molecules, verifying its purity is paramount to ensure the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for purity assessment. The validation process for an HPLC method is rigorously defined by international guidelines, such as those from the International Conference on Harmonisation (ICH), and involves evaluating several key performance characteristics. nih.govjournalbji.com

The objective of validating a purity assessment method is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. omicsonline.org This involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Validation Parameters and Acceptance Criteria

A typical validation protocol for an HPLC method designed to assess the purity of this compound would involve a systematic evaluation of the following parameters. While specific experimental data for this compound is not detailed in publicly available literature, the validation process would adhere to established principles for pharmaceutical analysis. ekb.egresearchgate.net

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For this compound, this would be demonstrated by showing that the analytical signal for the main compound is not affected by potential process-related impurities (e.g., starting materials or by-products) or degradation products formed under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). The separation of all potential components would be evaluated, often using a photodiode array (PDA) detector to check for peak purity.

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For purity analysis, the range typically covers from the reporting level of impurities to approximately 120% of the specification. researchgate.net The linearity is generally evaluated by a linear regression analysis of the plot of signal versus analyte concentration, with the correlation coefficient (r²) being a key indicator. nih.gov

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. journalbji.com For impurity quantification, accuracy is often determined by analyzing samples of this compound spiked with known amounts of impurities at different concentration levels. The agreement between the theoretical amount and the measured amount is expressed as a percentage recovery. ekb.eg

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Reproducibility: Precision between laboratories (inter-laboratory studies), which is often considered during method transfer. The precision is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ekb.eg

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are crucial for quantifying trace-level impurities. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

The table below summarizes the typical parameters and common acceptance criteria for the validation of an HPLC method for purity assessment.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of potential impurities and degradants. | No interference at the retention time of the main peak and impurities. Peak purity index should be close to 1. |

| Linearity | Proportionality of the analytical signal to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. journalbji.com |

| Range | Concentration interval where the method is linear, accurate, and precise. | Typically from LOQ to 120% of the impurity specification limit. |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 70-130% for impurities at trace levels. journalbji.com |

| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. | Relative Standard Deviation (%RSD) should be ≤ 5-15% for impurities, depending on the concentration. ekb.eg |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10:1. |

Theoretical and Spectroscopic Investigations of 4 Bromo 3 Hydroxymethyl Benzonitrile

Quantum Chemical Studies

Solvent Effects on Reactivity Parameters (e.g., PCM Model)

Detailed theoretical studies employing methods such as the Polarizable Continuum Model (PCM) to investigate solvent effects on the reactivity parameters of 4-bromo-3-(hydroxymethyl)benzonitrile have not been reported in the surveyed scientific literature. Consequently, data regarding how different solvent environments influence the compound's chemical potential, hardness, or electrophilicity index are currently unavailable.

Non-Linear Optical (NLO) Properties Assessment (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

A computational assessment of the non-linear optical (NLO) properties of this compound is not present in the available literature. Calculations of key NLO parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are essential for predicting a molecule's potential in NLO applications, have not been published for this specific compound.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Mode Assignment and Structural Elucidation

Comprehensive experimental and theoretical vibrational spectroscopic studies for this compound are not available in the public domain. While extensive research, including Fourier-transform infrared (FTIR) and Raman spectra, exists for the related compound 4-bromo-3-methylbenzonitrile, this data cannot be directly extrapolated. researchgate.netorientjchem.orgsemanticscholar.orgorientjchem.org As such, detailed vibrational mode assignments and structural elucidation based on FTIR and Raman spectroscopy for this compound remain uncharacterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information for the structural confirmation of this compound. The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals corresponding to the protons in the molecule. chemicalbook.com

The aromatic region of the spectrum shows three signals. A signal at 7.86 ppm appears as a doublet of triplets, corresponding to the proton ortho to the cyano group. The proton adjacent to the bromine atom is represented by a doublet at 7.67 ppm. chemicalbook.com Another signal, a doublet of doublet of triplets at 7.45 ppm, corresponds to the remaining aromatic proton situated between the bromo and hydroxymethyl substituents. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are observed as a singlet at 4.79 ppm, confirming the presence of this functional group. chemicalbook.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.86 | dt | 1.8, 0.9 | 1H | Aromatic CH |

| 7.67 | d | 8.1 | 1H | Aromatic CH |

| 7.45 | ddt | 8.2, 2.0, 0.7 | 1H | Aromatic CH |

| 4.79 | s | N/A | 2H | -CH₂OH |

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Intermolecular Interactions

There are no published X-ray diffraction (XRD) studies for this compound in the searched scientific databases. Therefore, definitive data on its single-crystal structure, including bond lengths, bond angles, and the specific nature of intermolecular interactions in the solid state, is not available. While XRD analysis has been performed on isomers and related precursors, this information is not applicable for the precise solid-state structural analysis of the title compound.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-Bromo-3-(hydroxymethyl)benzonitrile serves as a highly adaptable building block in organic synthesis. Its utility stems from the presence of three key functional groups: the nitrile, the bromo, and the hydroxymethyl moieties. Each of these groups can undergo a variety of chemical reactions, often with a high degree of selectivity. The bromine atom, for instance, is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the benzene (B151609) ring.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing further avenues for molecular elaboration. Conversely, it can participate in etherification or esterification reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, or it can be involved in cycloaddition reactions to form heterocyclic systems. This trifecta of reactivity makes this compound a sought-after precursor for the synthesis of a multitude of complex organic structures.

A significant application of a derivative of this compound is in the synthesis of Crisaborole (B606811), a phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis. Specifically, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198) is a key intermediate in a one-pot synthesis process to produce Crisaborole. This process involves a borylation reaction in the presence of a palladium catalyst, highlighting the industrial relevance of this structural motif.

Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on this compound makes it an ideal starting material for the construction of intricate molecular frameworks, including heterocyclic compounds and a variety of benzonitrile (B105546) derivatives.

The nitrile functionality of this compound is a key feature that enables its use in the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. For instance, ortho-carbonyl-substituted benzonitriles can undergo cascade reactions with pronucleophiles to form isoindolin-1-ones, a core structure in various natural products and pharmaceuticals. nih.gov While direct examples using this compound are not extensively detailed in readily available literature, its structural similarity to other benzonitrile derivatives used in such syntheses suggests its potential in this area. The presence of the hydroxymethyl and bromo groups offers handles for further functionalization of the resulting heterocyclic systems.

The bromine atom on the aromatic ring of this compound is a prime site for modification, allowing for the synthesis of a wide range of substituted benzonitriles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for creating new carbon-carbon bonds. By reacting this compound with various boronic acids or terminal alkynes, a diverse library of benzonitrile derivatives can be accessed. These derivatives can possess tailored electronic and steric properties, making them valuable for applications in medicinal chemistry and materials science. For example, similar bromo-benzonitrile compounds are used as scaffolds for active pharmaceutical ingredients (APIs). nih.gov

Development of Novel Catalysts and Reagents

While this compound is primarily utilized as a building block, its structural features suggest potential for its derivatives to be employed in the development of novel catalysts and reagents. The aromatic ring can be functionalized to incorporate ligands for metal catalysts. For instance, phosphine (B1218219) ligands, which are crucial in many catalytic processes, are often synthesized through the reaction of organometallic reagents with halophosphines. nih.gov A derivative of this compound could potentially be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) which could then be used to synthesize a custom phosphine ligand. libretexts.org The hydroxymethyl and nitrile groups could then be further modified to fine-tune the steric and electronic properties of the resulting catalyst. However, specific research detailing the direct application of this compound in this context is not widely documented in the available scientific literature.

Integration into Advanced Materials Science (e.g., Polymers, Resins)

The functional groups present in this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and resins. The hydroxymethyl group can act as a monomer in polycondensation reactions to form polyesters or polycarbonates. The bromine atom can be a site for polymerization or for post-polymerization modification.

Brominated compounds are often incorporated into polymers to enhance their flame-retardant properties. For example, brominated epoxy resins are synthesized through the polycondensation of brominated bisphenols with epichlorohydrin. researchgate.netnih.gov While the direct use of this compound in the synthesis of such materials is not explicitly detailed in the literature, its structure suggests it could be a candidate for creating novel polymers with specific properties. The nitrile group could also contribute to the thermal stability and polarity of the resulting polymer. Further research would be needed to fully explore the potential of this compound in the realm of advanced materials.

Medicinal Chemistry and Biological Research Implications

Precursor in Pharmaceutical Synthesis

The utility of 4-Bromo-3-(hydroxymethyl)benzonitrile as a precursor in the synthesis of pharmaceuticals is a cornerstone of its relevance in medicinal chemistry. The strategic placement of its functional groups allows for sequential and site-selective reactions, making it an invaluable starting material for multi-step syntheses of complex drug molecules.

This compound is a key building block in the synthesis of precursors to Crisaborole (B606811), a novel, non-steroidal topical anti-inflammatory agent. nih.gov Crisaborole is a phosphodiesterase-4 (PDE-4) inhibitor used for the treatment of mild-to-moderate atopic dermatitis. nih.gov

The synthesis pathway often involves the precursor 4-(4-bromo-3-formylphenoxy)benzonitrile, which is produced using this compound or its derivatives. bldpharm.comacs.org In a common synthetic route, the aldehyde group of 4-(4-bromo-3-formylphenoxy)benzonitrile is reduced to a primary alcohol, yielding the crucial intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198). nih.gov This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165). nih.gov

From 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, the synthesis proceeds through a borylation reaction, where the bromine atom is replaced with a boronic acid or boronic ester group. chiralen.com This is followed by an intramolecular cyclization to form the characteristic benzoxaborole ring system of Crisaborole. nih.gov The hydroxymethyl group at the 3-position is essential for this cyclization step. The development of one-pot synthesis methods starting from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile has made the industrial-scale manufacture of Crisaborole more efficient. chiralen.com

Beyond its role in the synthesis of Crisaborole, this compound serves as a versatile scaffold for the development of other potential drug candidates. Its structural motifs are found in compounds targeting a range of biological pathways.

One notable application is in the synthesis of novel inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer. nih.gov A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, synthesized from precursors related to 4-bromo-benzonitrile, have shown promise as FGFR1 inhibitors. nih.govsemanticscholar.org The bromo-benzonitrile moiety serves as a core structure that can be further functionalized to optimize binding to the kinase domain of the receptor.

Furthermore, patent literature indicates the use of this compound in the preparation of pharmaceutical compounds for the treatment of complement-mediated disorders, highlighting its broader applicability in developing therapeutics for inflammatory and autoimmune diseases. chiralen.com

Structure-Activity Relationship (SAR) Insights from Derivatives

The modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) of various classes of biologically active molecules, particularly inhibitors of enzymes like phosphodiesterases and kinases.

In the context of benzoxaborole-based inhibitors like Crisaborole, SAR studies have shown that modifications to the benzoxaborole core, which can be derived from this compound, significantly impact potency and selectivity. For instance, the nature and position of substituents on the phenyl ring fused to the oxaborole moiety can influence interactions with the active site of the target enzyme. While specific SAR studies on derivatives of this compound are not extensively published, the SAR of related benzoxaboroles provides a framework for understanding how changes to this core structure could affect biological activity.

The following table summarizes hypothetical SAR insights based on related benzoxaborole inhibitors:

| Position of Modification on the Benzonitrile (B105546) Ring | Type of Modification | Potential Impact on Biological Activity |

| 4-position (Bromo group) | Replacement with other halogens or small alkyl groups | May alter electronic properties and binding affinity. |

| 3-position (Hydroxymethyl group) | Esterification or etherification | Could modulate solubility and cell permeability. |

| 1-position (Nitrile group) | Conversion to an amide or carboxylic acid | May introduce new hydrogen bonding interactions with the target protein. |

Mechanistic Investigations in Biological Systems (as a reactive intermediate interacting with biological targets)

While this compound is primarily used as a stable building block in multi-step syntheses, its structure contains functionalities that could potentially allow it to act as a reactive intermediate for probing biological systems. Specifically, the presence of a bromine atom on the aromatic ring and a benzylic alcohol opens up the possibility for its use in covalent modification of biological targets.

Aryl halides can undergo metabolic activation to form reactive intermediates that can covalently bind to nucleophilic residues on proteins. nih.gov Similarly, benzylic alcohols can be activated in situ to form electrophilic species capable of reacting with biological nucleophiles. Such reactive intermediates are valuable tools in chemical biology for identifying the binding sites of drugs and for understanding the mechanism of action of covalent inhibitors. nih.gov

However, based on available literature, there are no specific studies that have utilized this compound as a reactive intermediate to investigate biological mechanisms or to identify and characterize biological targets through covalent modification. Its primary role remains that of a synthetic precursor.

Comparative Analysis with Structurally Related Compounds

The biological activity and chemical reactivity of this compound are intrinsically linked to the electronic effects of its substituents and their specific arrangement on the benzene (B151609) ring. The interplay between the electron-withdrawing nitrile group (-CN) and bromine atom (-Br), and the electron-donating hydroxymethyl group (-CH₂OH) creates a unique electronic distribution within the molecule.

The nitrile group is a strong electron-withdrawing group through both resonance and induction, deactivating the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions relative to it. The bromine atom is also electron-withdrawing by induction but weakly electron-donating by resonance. The hydroxymethyl group is weakly electron-donating.

The specific positioning of these groups in this compound influences the molecule's dipole moment and its reactivity in nucleophilic aromatic substitution reactions. Positional isomers of this compound would exhibit different electronic properties and, consequently, different reactivity profiles and potential biological activities.

Below is a comparative table of selected positional isomers and the expected electronic influence of the substituent arrangement.

| Isomer Name | Relative Positions of Substituents | Expected Electronic Influence |

| This compound | -CN at C1, -CH₂OH at C3, -Br at C4 | The strong electron-withdrawing effect of the nitrile group is somewhat modulated by the ortho-bromo and meta-hydroxymethyl groups. |

| 3-Bromo-4-(hydroxymethyl)benzonitrile | -CN at C1, -Br at C3, -CH₂OH at C4 | The hydroxymethyl group is para to the nitrile, potentially leading to a different dipole moment and reactivity compared to the 4-bromo isomer. |

| 2-Bromo-5-(hydroxymethyl)benzonitrile | -CN at C1, -Br at C2, -CH₂OH at C5 | The ortho-bromo group would have a strong steric and inductive effect on the nitrile group. |

Theoretical studies on substituted benzonitriles confirm that the position of electron-donating and electron-withdrawing groups significantly alters the geometrical and electronic properties of the molecule. researchgate.net These differences are critical in drug design, as they affect how a molecule interacts with its biological target.

Derivatives with Modified Substituents and Their Synthetic Utility

The chemical reactivity of the functional groups in this compound makes it a versatile starting material for creating a diverse range of derivatives. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, the bromo group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and the nitrile group can be hydrolyzed or reduced.

A practical example of its synthetic utility is demonstrated in the preparation of related compounds. For instance, the derivative 4-(4-bromo-3-formylphenoxy)benzonitrile, where the hydroxymethyl group is replaced by a formyl (aldehyde) group, can be chemically reduced using sodium borohydride to yield 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile chemicalbook.com. This highlights a common synthetic transformation where the aldehyde function serves as a precursor to the primary alcohol, allowing for the introduction of the hydroxymethyl group at a specific stage of a synthetic sequence.

The broader utility of scaffolds containing a bromo-substituted aromatic ring is evident in the synthesis of kinase inhibitors. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer nih.govsemanticscholar.org. Although this study does not start from this compound itself, it showcases the value of the 4-bromo-substituted aromatic core in generating potent enzyme inhibitors. The bromo substituent in such scaffolds is often used as a handle for further molecular elaboration through cross-coupling reactions to build more complex and potent inhibitors.

These examples underscore the synthetic value of this compound and its derivatives as intermediates in the construction of biologically active molecules. The ability to selectively modify each of its functional groups provides a powerful tool for medicinal chemists to generate libraries of compounds for biological screening and to optimize lead compounds in drug discovery programs.

Conclusion and Future Research Directions

Summary of Key Research Findings

The primary and most well-documented application of 4-Bromo-3-(hydroxymethyl)benzonitrile lies in its utility as a crucial intermediate in the synthesis of innovative antibacterial agents. A key patent highlights its role in the preparation of novel boron-containing small molecules designed to combat bacterial infections. In this synthetic pathway, the hydroxyl group of this compound serves as a reactive handle for further molecular elaboration, underscoring its significance as a versatile scaffold in the development of new pharmaceuticals.

The core structure of this compound, featuring a strategically substituted benzene (B151609) ring with bromo, hydroxymethyl, and nitrile functional groups, offers multiple sites for chemical modification. This inherent functionality makes it an attractive starting material for constructing complex molecular architectures. The nitrile group, a common pharmacophore in drug discovery, can participate in various chemical transformations to introduce diverse functionalities, potentially leading to compounds with a wide range of biological activities.

Emerging Research Avenues for this compound

The established role of this compound in the synthesis of antibacterial compounds opens the door to several exciting research avenues. The exploration of its derivatives for a broader spectrum of therapeutic applications is a logical and promising next step.

Table 1: Potential Areas for Future Research

| Research Area | Potential Application of this compound Derivatives |

| Medicinal Chemistry | Development of novel anticancer, antiviral, and anti-inflammatory agents. |

| Exploration as inhibitors for specific enzymes or protein-protein interactions. | |

| Materials Science | Synthesis of novel organic materials with unique photophysical or electronic properties. |

| Incorporation into polymers or liquid crystals. | |

| Agrochemicals | Investigation as a scaffold for new herbicides, fungicides, or insecticides. |

The unique substitution pattern of the molecule could be leveraged to design and synthesize libraries of novel compounds for high-throughput screening against various biological targets. The interplay between the electron-withdrawing nitrile group and the reactive hydroxymethyl and bromo substituents could lead to the discovery of molecules with unique pharmacological profiles.

Beyond medicinal chemistry, the application of this compound in materials science presents an intriguing frontier. The inherent aromaticity and functional group diversity could be exploited to create novel organic electronic materials, sensors, or functional polymers. The bromo substituent, in particular, is amenable to various cross-coupling reactions, enabling the construction of extended conjugated systems with potentially interesting optical and electronic properties.

Prospective Methodological Advancements and Applications

Future research is also likely to focus on the development of more efficient and sustainable synthetic methodologies for this compound and its derivatives. While it is commercially available, advancements in catalytic cross-coupling reactions and functional group transformations could streamline the synthesis of complex molecules derived from this intermediate.

The development of novel synthetic routes that allow for the selective modification of each functional group on the benzonitrile (B105546) ring would be a significant advancement. This would provide chemists with greater control over the molecular design process and facilitate the rapid generation of diverse compound libraries.

Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure and reactivity of this compound. Such studies can help in predicting its behavior in different chemical reactions and guide the rational design of new derivatives with desired properties.

常见问题

Basic: What are the optimal synthetic routes for 4-bromo-3-(hydroxymethyl)benzonitrile, and how can yield be improved?

The compound is typically synthesized via functional group modifications on aromatic precursors. A common approach involves bromination and hydroxymethylation of benzonitrile derivatives. For example, hydrosilylation reactions using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) can introduce hydroxymethyl groups, while bromination may be achieved via electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions . Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–90°C for coupling reactions), and catalyst loading. Evidence from intermediates in Crisaborole synthesis suggests that protecting group strategies (e.g., acetal formation) can prevent side reactions during bromination .

Basic: What purification methods are effective for isolating this compound?

Crystallization is a widely used method, particularly for intermediates with polar functional groups. For instance, related benzyl alcohol derivatives are purified via recrystallization from ethanol/water mixtures, leveraging solubility differences . Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are effective for separating brominated byproducts. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) can monitor purity, with mobile phases like acetonitrile/water (70:30) .

Basic: What safety protocols are critical when handling this compound?

The compound is a skin, eye, and respiratory irritant. Immediate measures include:

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

Work under fume hoods with PPE (gloves, lab coat, goggles). Toxicity data gaps noted in some safety sheets necessitate assuming high hazard potential .

Advanced: How do the bromo and hydroxymethyl substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The hydroxymethyl group can participate in oxidation (to aldehydes) or nucleophilic substitution (e.g., esterification). For example, in Crisaborole synthesis, the hydroxymethyl group is oxidized to a formyl group for subsequent boronate formation, while bromine facilitates Pd-catalyzed couplings . Steric hindrance from the hydroxymethyl group may reduce coupling efficiency, requiring bulky ligands (e.g., XPhos) or elevated temperatures .

Advanced: What mechanistic insights explain the catalytic role of Fe complexes in its synthesis?

Fe catalysts like Bu₄N[Fe(CO)₃(NO)] promote hydrosilylation by activating Si-H bonds, transferring hydrides to carbonyl intermediates. This mechanism is critical for introducing hydroxymethyl groups without over-reduction. Kinetic studies suggest a radical pathway, with Fe coordinating to nitrile groups to stabilize transition states . Catalyst deactivation via ligand oxidation can occur, requiring inert atmospheres (N₂/Ar) and low moisture conditions.

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR : ¹H/¹³C NMR distinguishes bromine’s deshielding effects (e.g., aromatic protons at δ 7.5–8.0 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 228.97 for C₈H₆BrNO) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates, as seen in apalutamide-related structures .

Advanced: How can researchers address contradictions in reported synthetic yields or purity data?

Discrepancies often arise from:

- Reagent quality : Use of technical-grade solvents (e.g., DMF with amine impurities) reduces yields. Reproduce reactions with HPLC-grade solvents .

- Catalyst variability : Batch-dependent activity of Fe or Pd catalysts requires standardization via ICP-MS analysis .

- Analytical calibration : Validate purity methods against certified reference materials (CRMs) for brominated aromatics .

Advanced: What methodologies assess the environmental persistence of this compound?

- Biodegradation studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .

- Photolysis : Expose to UV light (λ = 254 nm) and monitor by LC-MS for breakdown products (e.g., debrominated nitriles) .

- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) evaluate aquatic impact, with GC-MS quantifying bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。